Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolo Group: This step might involve cyclization reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylate and quinoxaline-2,3-dione.
Pyrroloquinoxalines: Such as pyrrolo(2,3-b)quinoxaline-1,4-dione.
Uniqueness
Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties compared to other quinoxaline derivatives.
Biological Activity
Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound belongs to the class of quinoxaline derivatives, which are known for their pharmacological properties. The molecular formula is C19H16N4O3, and it features a pyrroloquinoxaline core that contributes to its biological activity.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives, including this compound.
- In Vitro Studies : This compound has shown promising results against various cancer cell lines. For instance, it exhibited significant growth inhibition against melanoma cells (MALME-M), with a growth inhibition rate of approximately 55.75% at certain concentrations .
- Mechanism of Action : The compound acts by inhibiting specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. This inhibition disrupts the signaling necessary for tumor growth and survival .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Activity Against Pathogens : In vitro tests have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action, making it a candidate for further development in treating infections .
3. Anti-inflammatory Properties
Research indicates that quinoxaline derivatives exhibit anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. The specific pathways involved include the inhibition of pro-inflammatory cytokines and enzymes that mediate inflammation .
Table 1: Summary of Biological Activities
Activity Type | Target | IC50 Values (µM) | Reference |
---|---|---|---|
Anticancer | MALME-M (Melanoma) | 55.75% Growth Inhibition | |
Antimicrobial | Various Bacteria | MIC: 0.22 - 0.25 | |
Anti-inflammatory | Cytokine Inhibition | Not Specified |
Case Study: Anticancer Evaluation
In a comparative study involving multiple quinoxaline derivatives, this compound showed superior potency against cervical cancer (HeLa) and liver hepatocellular carcinoma (SMMC-7721). The compound's IC50 values were significantly lower than those of standard treatments like doxorubicin, indicating its potential as a therapeutic agent .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and survival pathways.
- Oxidative Stress Induction : It may induce oxidative stress in microbial cells, leading to cell death, which is particularly relevant in its antimicrobial activity against pathogens like Staphylococcus aureus .
Properties
IUPAC Name |
ethyl 2-amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-2-26-19(25)15-16-18(22-14-6-4-3-5-13(14)21-16)23(17(15)20)11-7-9-12(24)10-8-11/h3-10,24H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLVZYXKWBWOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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